molecular formula C28H23N3O3S B11770435 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770435
M. Wt: 481.6 g/mol
InChI Key: VOXOWLFHUHXYSF-UHFFFAOYSA-N
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Description

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its electronic properties and stability. The presence of methoxyphenyl and phenyl groups further enhances its chemical versatility.

Properties

Molecular Formula

C28H23N3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H23N3O3S/c1-33-20-12-8-17(9-13-20)22-16-23(18-6-4-3-5-7-18)31-28-24(22)25(29)26(35-28)27(32)30-19-10-14-21(34-2)15-11-19/h3-16H,29H2,1-2H3,(H,30,32)

InChI Key

VOXOWLFHUHXYSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)OC)N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activities. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and electronic properties. The presence of both methoxyphenyl and phenyl groups, along with the thieno[2,3-b]pyridine core, provides a distinct chemical profile that can be leveraged for various applications .

Biological Activity

3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative known for its significant biological activity, particularly as an inhibitor of the IκB kinase complex. This inhibition leads to a reduction in the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses and cancer progression. The compound's unique structure and substituents enhance its potential therapeutic applications in treating autoimmune diseases, inflammatory disorders, and certain types of cancer.

Chemical Structure and Properties

The molecular formula of 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is C28H23N3O3S, with a molecular weight of approximately 475.56 g/mol. Its structure features a thienopyridine core with various functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC28H23N3O3S
Molecular Weight475.56 g/mol
IUPAC Name3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
CAS Number333777-93-8

The primary mechanism through which this compound exerts its biological effects is by inhibiting the IκB kinase complex. This action leads to decreased NF-κB activity, which is implicated in various pathological processes including inflammation and cancer cell proliferation. The compound has shown efficacy in modulating inflammatory pathways by inhibiting specific enzymes involved in these processes.

Anti-inflammatory Effects

Research indicates that 3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide exhibits potent anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cytokine production and reduce inflammation-related signaling pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that it can effectively inhibit cell growth in tumor cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines indicate its potential as an anticancer agent.

Cell LineIC50 Value (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These values suggest that the compound has a strong antiproliferative effect and may serve as a lead compound for further drug development targeting cancer therapies.

Case Studies

  • Inhibition of NF-κB Pathway : A study demonstrated that treatment with this compound resulted in significant downregulation of NF-κB target genes in inflammatory models, highlighting its potential for therapeutic applications in chronic inflammatory diseases.
  • Antiproliferative Activity : In another investigation, the compound was tested against several cancer cell lines where it exhibited dose-dependent inhibition of cell proliferation, suggesting a promising profile for anticancer drug development .

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